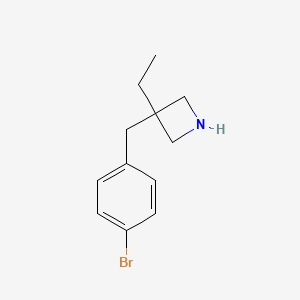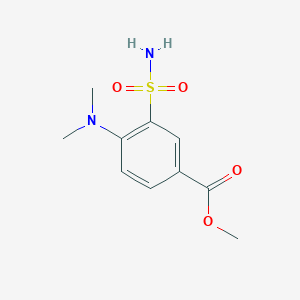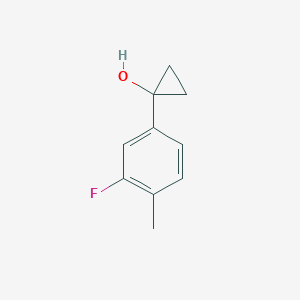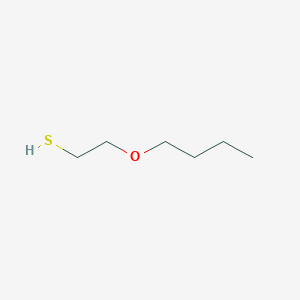
3-(4-Bromobenzyl)-3-ethylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromobenzyl)-3-ethylazetidine is an organic compound featuring an azetidine ring substituted with a 4-bromobenzyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzyl)-3-ethylazetidine typically involves the reaction of 4-bromobenzyl bromide with 3-ethylazetidine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(4-Bromobenzyl)-3-ethylazetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, DMF, THF.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted azetidines with various functional groups.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
科学的研究の応用
3-(4-Bromobenzyl)-3-ethylazetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(4-Bromobenzyl)-3-ethylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzyl bromide: An organic compound with a similar benzyl bromide group but lacking the azetidine ring and ethyl group.
4-Bromophenylacetic acid: Contains a bromobenzyl group but differs in its overall structure and functional groups.
S-(4-Bromobenzyl)cysteine: Features a bromobenzyl group conjugated to cysteine, differing in its amino acid backbone.
Uniqueness
3-(4-Bromobenzyl)-3-ethylazetidine is unique due to its combination of an azetidine ring, a 4-bromobenzyl group, and an ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H16BrN |
|---|---|
分子量 |
254.17 g/mol |
IUPAC名 |
3-[(4-bromophenyl)methyl]-3-ethylazetidine |
InChI |
InChI=1S/C12H16BrN/c1-2-12(8-14-9-12)7-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3 |
InChIキー |
BMKDDNURFUPKFP-UHFFFAOYSA-N |
正規SMILES |
CCC1(CNC1)CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)





![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)

